

Cefivitri: A Comprehensive Technical Guide on Physicochemical Properties

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Compound of Interest

Compound Name: **Cefivitri**

Cat. No.: **B1623600**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Cefivitri** is a compound for which extensive experimental physicochemical data is not readily available in public databases. The following guide provides computed data from reliable sources and outlines standard experimental protocols for the characterization of cephalosporin antibiotics.

Introduction

Cefivitri is a third-generation cephalosporin antibiotic. This class of β -lactam antibiotics is characterized by a broad spectrum of activity against Gram-negative bacteria. Understanding the physicochemical properties of **Cefivitri** is fundamental for its development as a therapeutic agent, influencing its formulation, stability, and bioavailability. This technical guide provides a summary of its known chemical and physical properties and details the standard methodologies for their experimental determination.

Chemical and Physical Properties

The following tables summarize the computed physicochemical properties of **Cefivitri**.

Identifier	Value	Source
IUPAC Name	(6R,7R)-7-[[2-[(Z)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanyl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	PubChem
CAS Number	66474-36-0	PubChem
Molecular Formula	C ₁₅ H ₁₅ N ₇ O ₄ S ₃	PubChem
Property	Computed Value	Source
Molecular Weight	453.5 g/mol	PubChem
XLogP3	-0.5	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	11	PubChem
Rotatable Bond Count	6	PubChem
Exact Mass	453.03476551 Da	PubChem
Topological Polar Surface Area	230 Å ²	PubChem
Heavy Atom Count	29	PubChem
Complexity	811	PubChem

Experimental Protocols

While specific experimental data for **Cefivitriol** is not widely published, the following are detailed, standard protocols for determining the key physicochemical properties of cephalosporin antibiotics.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. The capillary melting point method is a standard technique.

Methodology:

- Sample Preparation: A small amount of the finely powdered **Cefivitriol** sample is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10-20 °C/min) for an initial approximate determination. For an accurate measurement, the determination is repeated with a slower heating rate (1-2 °C/min) near the expected melting point.
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Solubility Determination

Solubility is a crucial parameter that affects a drug's absorption and bioavailability. The equilibrium solubility method is commonly employed.

Methodology:

- Solvent Systems: A range of pharmaceutically relevant solvents are used, including water, buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4), and organic solvents like ethanol and methanol.
- Procedure: An excess amount of **Cefivitriol** is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Sample Analysis: After reaching equilibrium, the suspension is filtered to remove undissolved solid. The concentration of **Cefivitriol** in the clear filtrate is then determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Data Expression: Solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a drug at different physiological pH values, which influences its solubility and permeability. Potentiometric titration is a widely used method.

Methodology:

- Sample Preparation: A solution of **Cefivitriol** of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
- Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) are determined from the inflection points of the curve.

Stability Studies (Forced Degradation)

Forced degradation studies are performed to identify the degradation products and pathways of a drug substance, which is crucial for developing stability-indicating analytical methods and for understanding the drug's intrinsic stability.[6][7][8]

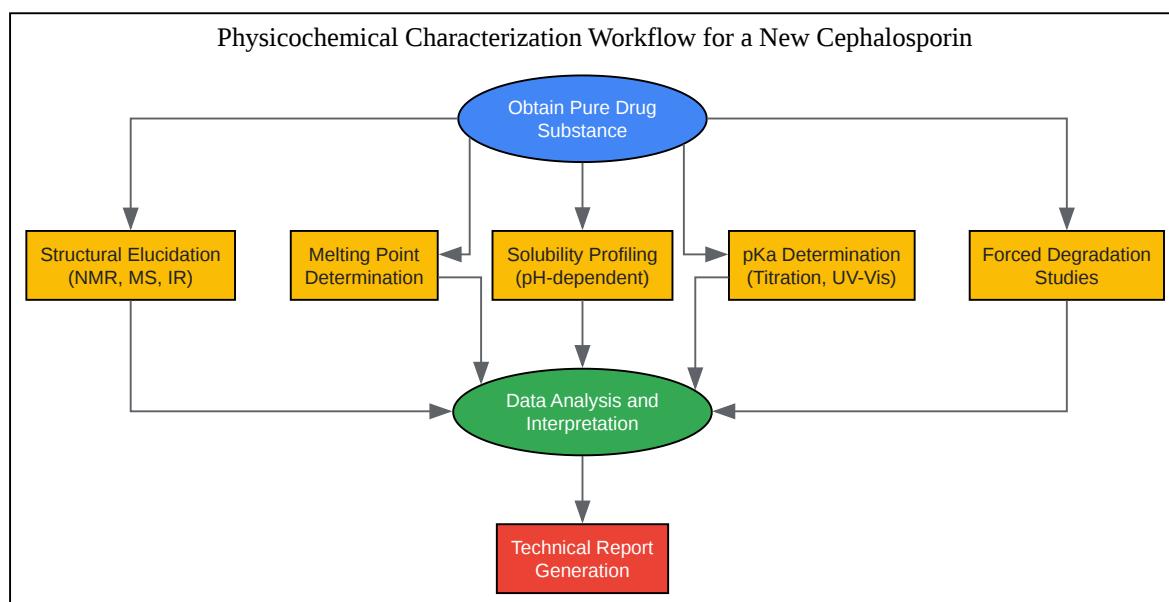
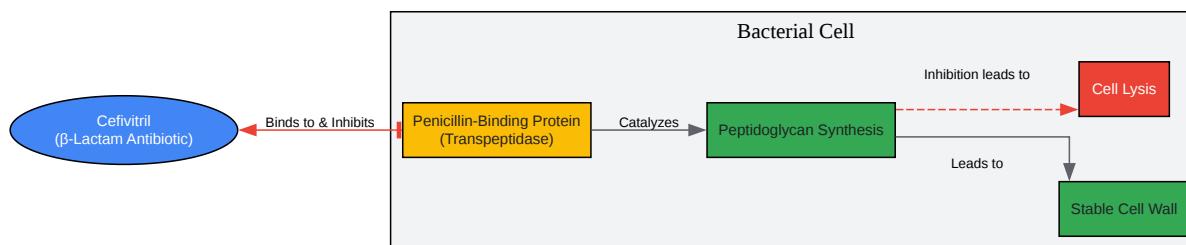
Methodology:

- Stress Conditions: **Cefivitriol** is subjected to a variety of stress conditions, including:
 - Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
 - Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

- Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.
- Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).
- Photodegradation: Exposing the drug substance to UV and visible light as per ICH Q1B guidelines.
- Sample Analysis: The stressed samples are analyzed at various time points using a stability-indicating HPLC method to separate the parent drug from any degradation products.
- Data Evaluation: The extent of degradation is determined, and the degradation products are identified and characterized, if necessary, using techniques like mass spectrometry (MS).

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for **Cefivitriol**.



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- To cite this document: BenchChem. [Cefivitri: A Comprehensive Technical Guide on Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1623600#physicochemical-properties-of-cefivitri>]

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